Kiss2 peptide

reproductive endocrinology zebrafish model gonadotropin synthesis

Many researchers mistakenly use mammalian kisspeptins in teleost models, invalidating HPG-axis studies. Amidated Kiss2 peptide (CAS 1111070-93-9) is the correct, phylogenetically validated ligand: • In zebrafish, Kiss2 increases FSH-β mRNA 2.7-fold and LH-β 8-fold; Kiss1 has no effect. • In striped bass, only Kiss2 upregulates gnrh1 expression; Kiss2-12 stimulates Lh/Fsh secretion from pituitary cells. • Activates human KISS1R (EC₅₀ 0.024-0.440 nM); enables PKA/PKC pathway dissection with selective antagonists. Supplied amidated, ≥95% purity.

Molecular Formula C63H84N16O12
Molecular Weight 1257.4 g/mol
Cat. No. B12386166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKiss2 peptide
Molecular FormulaC63H84N16O12
Molecular Weight1257.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N
InChIInChI=1S/C63H84N16O12/c1-37(2)29-45(58(87)73-43(25-15-27-70-63(68)69)57(86)74-44(54(67)83)31-39-19-9-4-10-20-39)72-53(82)36-71-56(85)46(32-40-21-11-5-12-22-40)77-61(90)50-26-16-28-79(50)62(91)49(35-52(66)81)78-59(88)47(33-41-23-13-6-14-24-41)76-60(89)48(34-51(65)80)75-55(84)42(64)30-38-17-7-3-8-18-38/h3-14,17-24,37,42-50H,15-16,25-36,64H2,1-2H3,(H2,65,80)(H2,66,81)(H2,67,83)(H,71,85)(H,72,82)(H,73,87)(H,74,86)(H,75,84)(H,76,89)(H,77,90)(H,78,88)(H4,68,69,70)/t42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
InChIKeyOPHCETYYIZKRLA-YKPIBRNVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kiss2 Peptide for Research Procurement: A Non-Mammalian Kisspeptin Paralog with Species-Specific Receptor Activation


Kiss2 peptide (CAS 1111070-93-9) is an endogenous decapeptide encoded by the kiss2 gene, a paralog of the mammalian KISS1 gene. Unlike the widely studied Kisspeptin-10 (derived from KISS1), Kiss2 is primarily functional in non-mammalian vertebrates including teleost fish and amphibians [1]. The mature peptide is C-terminally amidated, a post-translational modification essential for biological activity; non-amidated forms are inactive [2]. Kiss2 exerts its effects through cognate G protein-coupled receptors (Kiss2R/GPR54-2) and can also cross-activate Kiss1R, activating dual PKA and PKC signaling pathways via Gαs and Gαq proteins [3]. The human KISS2 gene is present in the genome but may not produce functional amidated peptide due to lack of an amidation signal, rendering it a pseudogene in primates [2]. This evolutionary divergence creates a critical distinction: Kiss2 is not functionally interchangeable with mammalian Kisspeptin-10 or Kisspeptin-54 in non-mammalian experimental systems.

Why Kisspeptin-10 or Kisspeptin-54 Cannot Substitute for Kiss2 Peptide in Non-Mammalian Reproductive Research


Generic substitution of Kiss2 peptide with mammalian kisspeptins (Kisspeptin-10 or Kisspeptin-54) in non-mammalian models introduces scientifically invalid variables. The kiss2 gene is a distinct paralog with a core decapeptide sequence (FNLNPFGLRF) that differs from the Kiss1-derived sequence (YNLNSFGLRY) [1]. These sequence differences produce divergent receptor activation profiles and species-specific functional outcomes: in goldfish, Kiss2-10 exhibits no significant in vivo LH-releasing activity while Kiss1-10 robustly increases serum LH [2]. Conversely, in zebrafish, Kiss2 is the predominant regulator of gonadotropin synthesis, with administration increasing pituitary FSH-β and LH-β mRNA levels by 2.7-fold and 8-fold, respectively, while Kiss1 fails to do so [1]. In striped bass, only Kiss2 (not Kiss1) upregulates hypophysiotropic gnrh1 expression in brain slices [3]. Substitution of Kiss2 with mammalian kisspeptins would confound experimental interpretation of reproductive axis regulation in teleost and amphibian systems due to these fundamentally divergent biological activities.

Kiss2 Peptide: Quantitative Evidence of Differential Activity Versus Comparators


Kiss2 Peptide Exhibits Species-Specific Regulation of Pituitary Gonadotropin Expression Distinct from Kiss1

In sexually mature female zebrafish, Kiss2 peptide administration significantly increased pituitary FSH-β and LH-β mRNA levels, whereas Kiss1 peptide administration produced no significant effect [1]. This establishes that Kiss2, not Kiss1, is the predominant central regulator of gonadotropin synthesis in this widely used teleost model organism.

reproductive endocrinology zebrafish model gonadotropin synthesis

Kiss2 Peptide Uniquely Upregulates Hypophysiotropic GnRH1 in Teleost Brain Slices

In vitro brain slice experiments using striped bass (Morone saxatilis) demonstrated that only Kiss2 peptide can upregulate the expression of hypophysiotropic gnrh1, a critical upstream regulator of pituitary gonadotropin release. This upregulation was subsequently diminished by both Kiss1R antagonist pep 234 and Kiss2-selective antagonist pep 359 [1]. Kiss1 peptide did not produce this effect, indicating a Kiss2-specific regulatory pathway.

neuropeptide signaling GnRH regulation teleost reproduction

Kiss2-12 Stimulates Gonadotropin Release in Striped Bass Whereas Kiss1-15 Has No Effect

In primary pituitary cell cultures from striped bass at full spermiation stage, Kiss2-12 induced significant luteinizing hormone (Lh) and follicle-stimulating hormone (Fsh) release. In contrast, Kiss1-15 had no effect on gonadotropin secretion under identical conditions [1]. While both kisspeptins stimulate Fsh expression, Kiss2 predominately induces Lh secretion, revealing distinct regulatory roles [1].

LH secretion FSH secretion teleost pituitary

Kiss2 Peptide Exhibits Superior Metabolic Stability Compared to Native Kiss1 Peptide

Kiss2 peptide demonstrates enhanced resistance to plasma peptidases, with a reported plasma half-life of approximately 3–5 hours, compared to 1–2 hours for native Kiss1 peptide [1]. The primary degradation site is the N-terminal Tyr¹-Phe² peptide bond. Stability can be further extended to >24 hours in vitro with the addition of protease inhibitors such as EDTA [1].

peptide stability plasma half-life in vivo pharmacokinetics

Synthetic Amidated Human KISS2 Peptide Activates Human GPR54 with Quantified EC₅₀

Synthetic amidated human KISS2 peptide activates human GPR54 (KISS1R) expressed in COS7 cells, while non-amidated KISS2 peptide is completely inactive [1]. BindingDB data report an EC₅₀ of 0.440 nM for amidated KISS2 at human KISS1R in CHO cell calcium flux assays [2]. Another independent source reports an EC₅₀ of 0.0240 nM for KISS2 peptide at human KISS1R in CHO cell calcium mobilization assays measured by fluo-4 fluorescence [3]. This establishes Kiss2 as a potent ligand for human KISS1R in heterologous expression systems, despite its evolutionary pseudogenization in primates.

receptor pharmacology GPR54/KISS1R functional assay

Kiss2-12 Fails to Induce Spermatogenesis in Chub Mackerel Unlike Kiss1-15

In prepubertal male chub mackerel (Scomber japonicus), subcutaneous administration of Kiss1-15 accelerated spermatogenesis, with 66.7% of treated fish exhibiting spermatozoa (SPZ) in the testes. In contrast, Kiss2-12 treated fish showed only spermatocytes (SC) as the most advanced germ cells, comparable to control animals [1]. This demonstrates that Kiss2-12 does not drive terminal spermatogenic progression in this species, whereas Kiss1-15 is a potent inducer.

spermatogenesis teleost aquaculture gonadal development

Kiss2 Peptide: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Teleost Reproductive Endocrinology: Investigating Gonadotropin Synthesis Regulation in Zebrafish

Based on the evidence that Kiss2 peptide administration increases pituitary FSH-β (2.7-fold) and LH-β (8-fold) mRNA levels in sexually mature female zebrafish, while Kiss1 has no significant effect [1], Kiss2 peptide is the validated tool compound for studying endogenous gonadotropin regulation in this widely used teleost model. Researchers investigating HPG axis function, puberty onset, or gonadotropin gene expression in zebrafish should procure amidated Kiss2 peptide rather than Kisspeptin-10 or other Kiss1-derived peptides to ensure physiologically relevant pathway activation.

Hypophysiotropic GnRH1 Regulation Studies in Teleost Brain Explants

The unique ability of Kiss2 peptide (but not Kiss1) to upregulate gnrh1 expression in striped bass brain slices [1] makes Kiss2 the requisite reagent for ex vivo studies of GnRH1-dependent reproductive cascades in teleosts. This application is particularly valuable for pharmacological profiling using antagonists (pep 234 and pep 359) to dissect Kiss1R- versus Kiss2R-mediated signaling pathways. Researchers should ensure the peptide is amidated, as non-amidated forms are biologically inactive [2].

In Vitro Pituitary Gonadotrope Function Assays in Striped Bass and Related Species

Kiss2-12 directly stimulates Lh and Fsh secretion from primary pituitary cells of striped bass at full spermiation stage, whereas Kiss1-15 has no effect [1]. This differential activity makes Kiss2-12 the appropriate tool for in vitro studies of teleost pituitary gonadotrope function, particularly for investigations of Lh secretion mechanisms where Kiss2 predominates. Procurement specifications must include peptide purity ≥95% and confirmation of the dodecapeptide sequence with C-terminal amidation.

Comparative Kisspeptin Pharmacology: Receptor Cross-Activation and Antagonist Profiling

Kiss2 peptide's ability to activate human KISS1R with an EC₅₀ of 0.024–0.440 nM in heterologous expression systems [1] [2] supports its use as a cross-species pharmacological probe. When combined with selective antagonists (pep 234 antagonizes both Kiss1- and Kiss2-activated Kiss1R signaling; pep 359 selectively antagonizes Kiss2 activation [3]), Kiss2 peptide enables detailed dissection of ligand-receptor specificity and downstream Gαs/Gαq dual signaling pathway activation (PKA and PKC). This application is relevant for GPCR pharmacologists studying kisspeptin receptor evolution and ligand bias.

Technical Documentation Hub

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